PSS-OCTA(2-(4-CYCLOHEXENYL)ETHYLDIMETHY PSS-OCTA(2-(4-CYCLOHEXENYL)ETHYLDIMETHY
Brand Name: Vulcanchem
CAS No.: 136849-03-1
VCID: VC0163179
InChI: InChI=1S/C80H152O20Si16/c1-101(2,65-57-73-41-25-17-26-42-73)81-109-89-110(82-102(3,4)66-58-74-43-27-18-28-44-74)92-113(85-105(9,10)69-61-77-49-33-21-34-50-77)94-111(90-109,83-103(5,6)67-59-75-45-29-19-30-46-75)96-115(87-107(13,14)71-63-79-53-37-23-38-54-79)97-112(91-109,84-104(7,8)68-60-76-47-31-20-32-48-76)95-114(93-110,86-106(11,12)70-62-78-51-35-22-36-52-78)99-116(98-113,100-115)88-108(15,16)72-64-80-55-39-24-40-56-80/h17-25,27,29,31,33,35,37,39,73-80H,26,28,30,32,34,36,38,40-72H2,1-16H3
SMILES: C[Si](C)(CCC1CCC=CC1)O[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)O[Si](C)(C)CCC7CCC=CC7)O[Si](C)(C)CCC8CCC=CC8)O[Si](C)(C)CCC9CCC=CC9)O[Si](C)(C)CCC1CCC=CC1)O[Si](C)(C)CCC1CCC=CC1)O[Si](C)(C)CCC1CCC=CC1)O[Si](C)(C)CCC1CCC=CC1
Molecular Formula: C80H152O20Si16
Molecular Weight: 1883.436

PSS-OCTA(2-(4-CYCLOHEXENYL)ETHYLDIMETHY

CAS No.: 136849-03-1

Main Products

VCID: VC0163179

Molecular Formula: C80H152O20Si16

Molecular Weight: 1883.436

PSS-OCTA(2-(4-CYCLOHEXENYL)ETHYLDIMETHY - 136849-03-1

CAS No. 136849-03-1
Product Name PSS-OCTA(2-(4-CYCLOHEXENYL)ETHYLDIMETHY
Molecular Formula C80H152O20Si16
Molecular Weight 1883.436
IUPAC Name 2-cyclohex-3-en-1-ylethyl-[[3,5,7,9,11,13,15-heptakis[[2-cyclohex-3-en-1-ylethyl(dimethyl)silyl]oxy]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy]-dimethylsilane
Standard InChI InChI=1S/C80H152O20Si16/c1-101(2,65-57-73-41-25-17-26-42-73)81-109-89-110(82-102(3,4)66-58-74-43-27-18-28-44-74)92-113(85-105(9,10)69-61-77-49-33-21-34-50-77)94-111(90-109,83-103(5,6)67-59-75-45-29-19-30-46-75)96-115(87-107(13,14)71-63-79-53-37-23-38-54-79)97-112(91-109,84-104(7,8)68-60-76-47-31-20-32-48-76)95-114(93-110,86-106(11,12)70-62-78-51-35-22-36-52-78)99-116(98-113,100-115)88-108(15,16)72-64-80-55-39-24-40-56-80/h17-25,27,29,31,33,35,37,39,73-80H,26,28,30,32,34,36,38,40-72H2,1-16H3
Standard InChIKey IXHDIYBXYBCKQK-UHFFFAOYSA-N
SMILES C[Si](C)(CCC1CCC=CC1)O[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)O[Si](C)(C)CCC7CCC=CC7)O[Si](C)(C)CCC8CCC=CC8)O[Si](C)(C)CCC9CCC=CC9)O[Si](C)(C)CCC1CCC=CC1)O[Si](C)(C)CCC1CCC=CC1)O[Si](C)(C)CCC1CCC=CC1)O[Si](C)(C)CCC1CCC=CC1
PubChem Compound 71311579
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator